molecular formula C10H11BrO5 B13694866 2-Bromo-4,5-dimethoxymandelic Acid

2-Bromo-4,5-dimethoxymandelic Acid

Cat. No.: B13694866
M. Wt: 291.09 g/mol
InChI Key: YTWZAPVOGBAXRO-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxymandelic acid is a chemical compound that belongs to the class of brominated aromatic acids It is characterized by the presence of bromine and methoxy groups attached to a mandelic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethoxymandelic acid typically involves the bromination of 4,5-dimethoxymandelic acid. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethoxymandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, yielding 4,5-dimethoxymandelic acid.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium azide or thiourea can be employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4,5-dimethoxymandelic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4,5-dimethoxymandelic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxymandelic acid involves its interaction with molecular targets, such as enzymes. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target. The methoxy groups can also play a role in modulating the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzoic acid
  • 2-Bromo-4,5-dimethoxycinnamic acid
  • 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

2-Bromo-4,5-dimethoxymandelic acid is unique due to its specific substitution pattern on the mandelic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C10H11BrO5

Molecular Weight

291.09 g/mol

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H11BrO5/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9,12H,1-2H3,(H,13,14)

InChI Key

YTWZAPVOGBAXRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(C(=O)O)O)Br)OC

Origin of Product

United States

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